molecular formula C16H20N2OS B276795 N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide

N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide

Cat. No. B276795
M. Wt: 288.4 g/mol
InChI Key: QPOYSNKDKSRNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide, commonly known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a thienylbenzamide derivative that has been found to inhibit multiple protein kinases, making it a promising candidate for cancer therapy.

Mechanism of Action

DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. DMAT has been found to be a potent inhibitor of JAK2, FLT3, and RET, which are all implicated in the development of cancer.
Biochemical and Physiological Effects
DMAT has been found to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, DMAT has been found to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus. DMAT has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMAT is a potent inhibitor of multiple protein kinases, making it a valuable tool for studying the role of these kinases in various biological processes. However, DMAT has also been found to have off-target effects, which can complicate the interpretation of experimental results. In addition, DMAT is a small molecule inhibitor, which can limit its effectiveness in certain experimental systems.

Future Directions

There are many potential directions for future research on DMAT. One area of interest is the development of DMAT analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to DMAT treatment in cancer patients. Additionally, the potential use of DMAT in combination with other cancer therapies is an area of active investigation. Finally, the role of DMAT in the treatment of inflammatory diseases and viral infections is an area of potential future research.

Synthesis Methods

The synthesis of DMAT involves the reaction of 3-(dimethylamino)methyl-4,5-dimethylthiophene-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain DMAT in high purity.

Scientific Research Applications

DMAT has been extensively studied for its potential therapeutic applications. It has been found to inhibit multiple protein kinases, including JAK2, FLT3, and RET, making it a promising candidate for cancer therapy. DMAT has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and dengue virus.

properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-[3-[(dimethylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C16H20N2OS/c1-11-12(2)20-16(14(11)10-18(3)4)17-15(19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,17,19)

InChI Key

QPOYSNKDKSRNOC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(SC(=C1CN(C)C)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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